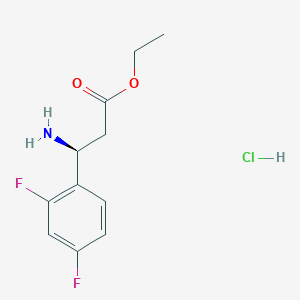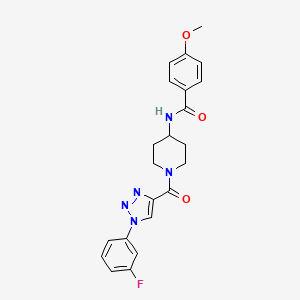
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures, which can help infer the properties and potential activities of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the formation of core structures followed by functionalization. For instance, the synthesis of various 1,2,4-triazole derivatives as described in paper involves the reaction of ester ethoxycarbonylhydrazones with primary amines. Similarly, the synthesis of benzamide derivatives with piperazine and piperidine moieties, as seen in papers and , involves the use of arylpiperazines or benzylpiperidines, respectively. These methods could potentially be adapted for the synthesis of "N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide" by incorporating the appropriate fluorophenyl and methoxybenzamide components.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as NMR, X-ray diffraction, and DFT calculations, as demonstrated in paper . These techniques allow for the determination of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional conformation of the molecule. Intermolecular interactions, such as dimerization and crystal packing, can influence the molecular geometry, particularly the dihedral angles and the rotational conformation of aromatic rings.
Chemical Reactions Analysis
Benzamide compounds can participate in various chemical reactions due to their functional groups. For example, the triazole ring in the target compound suggests potential reactivity similar to the triazole derivatives discussed in paper , where Schiff base formation and Mannich base derivatization were performed. These reactions typically involve the interaction of the triazole ring with aldehydes or amines to form new compounds with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, lipophilicity, and receptor binding affinity, are influenced by their molecular structure. For instance, the presence of methoxy and fluorophenyl groups can affect the compound's lipophilicity and its ability to penetrate the central nervous system, as seen in the evaluation of similar compounds in paper . The binding affinity to biological receptors, such as dopamine receptors, is also a critical property, with compounds exhibiting nanomolar affinities and selectivity profiles as described in papers and .
Scientific Research Applications
Radiolabeled Compounds for PET Imaging
Radiolabeled compounds like [18F]p-MPPF have been developed for positron emission tomography (PET) imaging, particularly for studying the serotonergic neurotransmission and 5-HT1A receptors in the brain. This application demonstrates the utility of fluorine-substituted compounds in neuroimaging and the study of neurotransmitter systems (Plenevaux et al., 2000).
Synthetic Routes to Novel Compounds
The development of practical and scalable synthetic routes to compounds like YM758 monophosphate highlights the significance of such molecules in medicinal chemistry. YM758, an If channel inhibitor, showcases the importance of compounds with complex structures in drug development and the optimization of their synthesis for large-scale production (Yoshida et al., 2014).
Antimicrobial and Anticancer Activities
Compounds containing 1,2,4-triazole derivatives have been explored for their antimicrobial and anticancer activities. These studies include the synthesis of new derivatives and the evaluation of their biological activities against various microorganisms and cancer cells, demonstrating the potential of these compounds in therapeutic applications (Bektaş et al., 2007).
Molecular Docking Studies
Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors provide insight into the interaction of these compounds with biological targets, further emphasizing their role in the development of anticancer drugs (Karayel, 2021).
Novel Fluorogenic Aldehydes for Monitoring Reactions
The development of fluorogenic aldehydes bearing a 1,2,3-triazole moiety for monitoring the progress of aldol reactions through fluorescence changes highlights the application of these compounds in analytical chemistry and the monitoring of chemical reactions (Guo & Tanaka, 2009).
Future Directions
properties
IUPAC Name |
N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3/c1-31-19-7-5-15(6-8-19)21(29)24-17-9-11-27(12-10-17)22(30)20-14-28(26-25-20)18-4-2-3-16(23)13-18/h2-8,13-14,17H,9-12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQGIWDYVKFKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,5-Dimethyl-phenyl)-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2516058.png)
![5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine](/img/structure/B2516059.png)
![(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2516061.png)
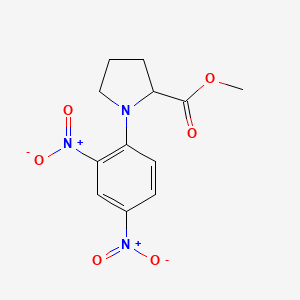
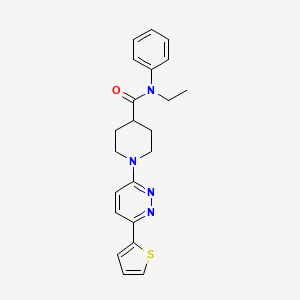
![Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2516065.png)
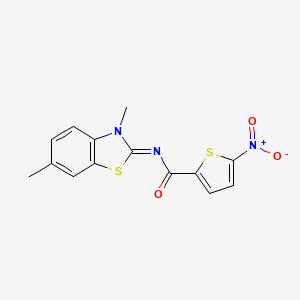
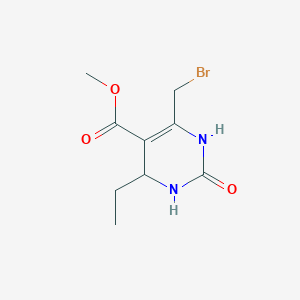

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2516069.png)
![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2516071.png)
